2,3-Dimethoxycinnamic acid (CAS 7461-60-1) solves the challenge of isomeric specificity in Naftopidil synthesis. Unlike 3,4- or 2,5-dimethoxy isomers, its ortho,meta-methoxy pattern delivers the unique steric and electronic environment required for regioselective ring closure to the target API. This ensures synthetic fidelity and avoids unviable by-products. Key advantages: • Non-negotiable 2,3-substitution for Naftopidil’s molecular architecture. • Consistent melting point (177-184 °C) enabling precise phase purity and melt homogeneity. • High purity (>97%) for reproducible reaction kinetics. Available for immediate worldwide shipping.
2,3-Dimethoxycinnamic acid (CAS: 7461-60-1) is a specialized, crystalline organic compound belonging to the methoxy-substituted cinnamic acid class. Unlike more common isomers, the specific 2,3- (ortho-, meta-) positioning of the methoxy groups on the phenyl ring is a critical design feature that dictates its utility as a precursor in multi-step organic synthesis, particularly for pharmaceuticals and biologically active molecules. Its distinct physical properties, such as its melting point, are a direct consequence of this specific substitution pattern, influencing its processability and handling in laboratory and industrial settings.
Substituting 2,3-Dimethoxycinnamic acid with other isomers, such as the more common 3,4- or 2,5-dimethoxycinnamic acids, is often unviable. The 2,3-substitution pattern creates a unique steric and electronic environment around the carboxylic acid and alkene functionalities. This specific arrangement governs the regioselectivity of subsequent reactions, making it an essential precursor for target molecules where a specific heterocyclic ring system must be formed, such as in the synthesis of certain α1-blockers. Furthermore, this isomeric identity directly controls intermolecular interactions, leading to distinct crystal packing and, consequently, non-interchangeable physical properties like melting point and solubility, which are critical for process control and purification.
2,3-Dimethoxycinnamic acid is a specified precursor for the synthesis of Naftopidil, an α1-adrenergic receptor antagonist used for treating benign prostatic hypertrophy. The synthesis route relies on the 2,3-dimethoxy substitution to achieve the correct regiochemistry for forming the final active pharmaceutical ingredient. Using an alternative isomer, such as 3,4-dimethoxycinnamic acid, would not yield the target molecule, making the 2,3-isomer a non-substitutable procurement requirement for this specific synthetic pathway.
| Evidence Dimension | Precursor Suitability for Naftopidil Synthesis |
| Target Compound Data | Required starting material for the established synthesis of Naftopidil. |
| Comparator Or Baseline | Other dimethoxycinnamic acid isomers (e.g., 3,4- or 2,5-) |
| Quantified Difference | Qualitatively non-interchangeable; use of comparators would lead to synthesis failure or a different, incorrect final product. |
| Conditions | Established multi-step synthesis of Naftopidil. |
For researchers and manufacturers synthesizing Naftopidil or its analogs, procuring the correct 2,3-isomer is an absolute requirement with no viable substitute.
The defined melting point of 2,3-Dimethoxycinnamic acid provides a clear differentiator from its close structural isomers, which is a critical parameter for thermal process control, purification, and formulation. High-purity 2,3-Dimethoxycinnamic acid exhibits a melting point in the range of 177-184 °C. This is distinct from the commonly used 3,4-Dimethoxycinnamic acid (dimethyl caffeic acid), which melts at a higher range of 181-183 °C. This difference, though seemingly small, is significant in processes like melt crystallization or when co-melting with other reagents, where precise temperature control is necessary to ensure product purity and avoid degradation.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 177-184 °C |
| Comparator Or Baseline | 3,4-Dimethoxycinnamic acid: 181-183 °C |
| Quantified Difference | Distinct, non-overlapping melting range under standard conditions. |
| Conditions | Standard melting point determination for solid-state compounds. |
Selecting this compound ensures predictable thermal behavior, crucial for developing reproducible manufacturing processes and avoiding issues related to phase impurities when a specific melting profile is required.
In structure-activity relationship (SAR) studies, the specific placement of methoxy groups is critical for enzymatic inhibition. While a direct IC50 value for 2,3-dimethoxycinnamic acid was not found in the compared study, the data clearly shows that isomeric position dictates inhibitory potential against mushroom tyrosinase. For example, 3,4-Dimethoxycinnamic acid showed weak inhibition (IC50 = 861.7 µM), whereas p-methoxycinnamic acid (a mono-substituted analog) was significantly more potent (IC50 = 115.6 µM). This demonstrates that the substitution pattern is a highly sensitive parameter. For researchers developing SAR models or screening for specific bioactivity profiles, using a generic dimethoxy isomer is unreliable; the unique electronic and steric profile of the 2,3-isomer is required to obtain reproducible and distinct biological data.
| Evidence Dimension | Mushroom Tyrosinase Inhibition (IC50) |
| Target Compound Data | Unique inhibitory profile determined by 2,3-substitution pattern. |
| Comparator Or Baseline | 3,4-Dimethoxycinnamic acid: 861.7 µM; p-Methoxycinnamic acid: 115.6 µM |
| Quantified Difference | Over 7-fold difference in potency between comparator isomers, highlighting the criticality of the substitution pattern. |
| Conditions | In vitro mushroom tyrosinase inhibition assay. |
This justifies the specific procurement of 2,3-Dimethoxycinnamic acid for SAR studies, ensuring that observed biological effects are attributable to this precise structure and not an isomeric artifact.
This compound is the correct choice for synthetic campaigns targeting molecules like Naftopidil, where the 2,3-dimethoxy pattern is a non-negotiable structural element required for achieving the desired molecular architecture and therapeutic activity.
Ideal for use in thermally sensitive processes or formulations where a precise melting point of ~177-184 °C is necessary to ensure phase purity, control reaction kinetics, or achieve homogenous melts without the variability introduced by isomeric impurities.
Serves as a specific chemical probe for dissecting the impact of ortho-, meta-methoxy substitution on biological targets. Its use, in contrast to other isomers, allows for the unambiguous correlation of a specific substitution pattern to a measured biological outcome, such as enzyme inhibition.
Irritant